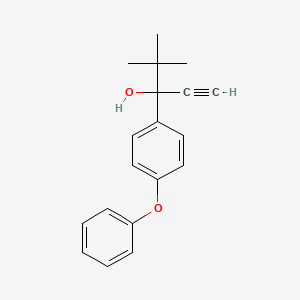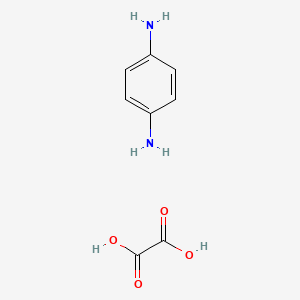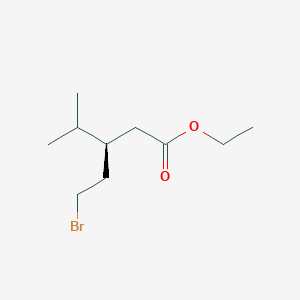
Propyl 3,5-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is known for its applications in various scientific fields, particularly in the separation of enantiomers in high-performance liquid chromatography (HPLC). This compound is characterized by the presence of a propyl group attached to a 3,5-dichlorophenylcarbamate moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propyl 3,5-dichlorophenylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
3,5-dichlorophenyl isocyanate+propanol→propyl 3,5-dichlorophenylcarbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Propyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
Propyl 3,5-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a chiral stationary phase in HPLC for the separation of enantiomers, which is crucial in the analysis of chiral compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of propyl 3,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In the context of its use as a chiral stationary phase, the compound interacts with enantiomers through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions facilitate the separation of enantiomers based on their differential binding affinities.
Comparación Con Compuestos Similares
Propyl 3,5-dichlorophenylcarbamate can be compared with other similar compounds such as:
- Propyl 2,5-dichlorophenylcarbamate
- Propyl 2,6-dichlorophenylcarbamate
- Propyl 3,4-dichlorophenylcarbamate
Uniqueness: The unique feature of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and enhances its effectiveness as a chiral stationary phase in HPLC.
Propiedades
Número CAS |
25138-13-0 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
propyl N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-3-15-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
RGKOVFGYYDGIKW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)





